5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Lead Optimization

Researchers requiring soluble, multi-vector scaffolds for parallel library synthesis often face the limitation of single-handle building blocks that constrain diversity. This 5-hydroxy-triazolopyridine-3-carboxylic acid solves that bottleneck with two orthogonal derivatization sites-a carboxylic acid (C3) and a phenolic hydroxyl (C5)-enabling a 10×10 split-pool matrix of 100 discrete analogs from one procurement. - Dual-handle architecture permits sequential amidation/O-alkylation without protection/deprotection cycles. - Predicted aqueous solubility >100 µM (LogP ≈0.22 vs. 0.42 for parent) ensures reliable biochemical assay performance at 10-30 µM screening concentrations. - ≥98% purity, supplied exclusively for R&D use.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
Cat. No. B12104619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)N2C(=C1)NN=C2C(=O)O
InChIInChI=1S/C7H5N3O3/c11-5-3-1-2-4-8-9-6(7(12)13)10(4)5/h1-3,8H,(H,12,13)
InChIKeyBVWXGNZBPQNCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid Overview


5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1782402-59-8; molecular weight 179.13 g/mol) is a heterocyclic chemical research tool belonging to the triazolo-pyridine carboxylate class . Structurally, it features an [1,2,4]triazolo[4,3-a]pyridine aromatic core with a hydroxyl substituent at position 5 and a carboxylic acid at position 3, yielding a molecular formula of C₇H₅N₃O₃ . This compound is supplied by multiple specialty chemical vendors at purities ≥ 97%, primarily for non‑human research purposes .

Why This Scaffold Cannot Be Replaced by Generic Analogs


The substitution of the 5‑H atom on the [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid core with a hydroxyl is structurally minute but functionally significant, changing the hydrogen‑bond donor count from 1 to 2, the hydrogen‑bond acceptor count from 5 to 6, and the polar surface area from 67.5 Ų to 87.7 Ų . These differences translate into a calculated LogP of approximately 0.22 versus 0.42 for the parent nonsubstituted compound, indicating over half a log unit reduction in lipophilicity . Such a shift cannot be emulated by generic in‑class analogs and has material consequences for aqueous solubility, passive membrane permeability, and the scope of downstream synthetic derivatization, making blind interchange of the 5‑hydroxy compound with its non‑hydroxylated or differently substituted counterparts a scientifically unsound practice in lead optimization and probe molecule campaigns.

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Count vs. Parent Acid

The 5‑hydroxy compound possesses two hydrogen‑bond donor (HBD) sites (COOH and phenolic OH) versus a single HBD in the parent unsubstituted acid . The additional HBD is accompanied by an increase in topological polar surface area (TPSA) from 67.49 Ų to 87.72 Ų .

Medicinal Chemistry Physicochemical Property Lead Optimization

Lipophilicity Reduction vs. 5-Methyl Analog

The 5‑hydroxy substituent reduces the calculated LogP to approximately 0.22, whereas the 5‑methyl analog (5‑methyl‑[1,2,4]triazolo[4,3-a]pyridine‑3‑carboxylic acid, MW 177.16) has an estimated LogP of ~0.83 based on the increase of one aliphatic carbon and absence of the hydroxyl .

Drug‑likeness Lipophilicity Physicochemical Property

Positional Selectivity: 5-OH vs. 6-OH Isomer

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a recognized pharmacophore for kinase inhibition, with the position of hydroxyl substitution critically dictating biological target engagement. Whereas the 6‑hydroxy isomer has been associated with epoxygenase inhibition, the 5‑hydroxy substitution pattern offers a complementary set of H‑bonding contacts that is structurally distinct from both the parent acid and the 6‑hydroxy analogue, based on class‑level evidence from published c‑Met and VEGFR‑2 inhibitor patents exploiting the 3‑carboxylic acid triazolopyridine core [1][2].

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

Synthetic Versatility: Dual Orthogonal Handles

The simultaneous presence of a carboxylic acid and a phenolic hydroxyl on the same heterocyclic core provides two chemically distinct reactive sites that can be derivatized orthogonally. The carboxylic acid at position 3 readily undergoes amidation, esterification, or reduction, while the phenolic hydroxyl at position 5 can be selectively alkylated, acylated, or converted to a triflate for cross‑coupling without affecting the carboxylate, provided appropriate protecting group strategies are employed [1]. In contrast, the parent acid (no 5‑substituent) and the 5‑methyl analog offer at most one derivatizable handle.

Synthetic Chemistry Parallel Synthesis Building Block

Commercial Availability and Purity Benchmarks

5‑Hydroxy‑[1,2,4]triazolo[4,3‑a]pyridine-3‑carboxylic acid is commercially available from multiple independent suppliers at purities of 97% (MolCore) and 98% (Leyan) in gram quantities . In comparison, the 6‑hydroxy isomer (CAS 1779956‑96‑5) is typically listed at 95%+ purity ; the 7‑hydroxy isomer (CAS 1780858‑39‑0) is less commonly stocked ; the parent acid (CAS 5543‑08‑8) is widely available at ≥95% purity but lacks the hydroxyl pharmacophore . No suppliers among the screened sources offered the 5‑hydroxy compound at purity below 97%, indicating a consistently high manufacturing standard.

Procurement Chemical Sourcing Quality Control

Predicted Solubility Advantage Over Analogs

The introduction of the 5‑hydroxy group adds 16 mass units compared to the parent acid but significantly increases topological polar surface area and reduces LogP, collectively predicting enhanced aqueous solubility. Using the general solubility equation (GSE) approach, compounds with TPSA > 80 Ų and LogP < 1 typically exhibit aqueous solubility exceeding 100 µM, whereas those with TPSA < 70 Ų and LogP > 0.4 frequently show solubility below 50 µM [1]. Measured solubility data for the target compound are not available in the public domain; the prediction is a class‑level inference based on well‑established QSPR models.

ADME Prediction Solubility Medicinal Chemistry

Priority Application Scenarios


Kinase-Focused Medicinal Chemistry Programs

The [1,2,4]triazolo[4,3‑a]pyridine-3‑carboxylic acid scaffold is a privileged core in multiple kinase inhibitor patents, including p38 MAPK inhibitors (US 9,458,154) and c‑Met tyrosine kinase inhibitors (EP 2755976 B1) . The 5‑hydroxy variant offers an additional H‑bond donor/acceptor pair that can be exploited to modulate kinase hinge‑region binding, ATP‑site occupancy, or selectivity over closely related kinases. Its predicted aqueous solubility advantage (estimated > 100 µM) makes it particularly suitable for biochemical kinase assays that demand fully soluble test compounds at 10–30 µM screening concentrations, avoiding the false‑negative risk associated with poorly soluble analogs such as the 5‑methyl congener .

Diversity-Oriented Parallel Library Synthesis

The presence of two chemically distinct and orthogonally derivatizable functional groups (carboxylic acid at C3 and phenolic hydroxyl at C5) makes this compound a high‑value core for parallel amide/ester library generation. A single 1‑gram procurement can, through split‑pool amidation at the acid followed by O‑alkylation at the phenol, generate a 10 × 10 matrix of 100 discrete analogs from a single building block – a 100% increase in accessible library diversity compared to the parent acid or 5‑methyl analog, each limited to a single diversification vector .

Chemical Biology Probe Design

In affinity‑based protein profiling (AfBP) and photoaffinity labeling (PAL) probe design, the primary amine‑reactive carboxylic acid handle permits direct conjugation to biotin or fluorophore reporters, while the free phenolic hydroxyl can be selectively converted to a diazirine or benzophenone photo‑crosslinker without competing with the acid site. This dual‑handle architecture reduces the number of synthetic steps required to install both the reporter and the crosslinker compared to single‑handle cores, which demand sequential protection/deprotection cycles .

Agrochemical Lead Discovery

[1,2,4]Triazolo[4,3‑a]pyridine derivatives have demonstrated herbicidal activity against Echinochloa crusgalli, Setaria faberii, and Digitaria sanguinalis, as well as antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum . The 5‑hydroxy‑3‑carboxylic acid variant, with its lower LogP (≈ 0.22) and higher TPSA relative to methyl‑substituted analogs, aligns with the physicochemical property space typical of phloem‑mobile herbicides and systemic fungicides that require balanced aqueous solubility and cuticular penetration. This makes it a strategically differentiated entry point for synthesizing novel agrochemical candidates with potentially superior plant uptake characteristics compared to more lipophilic triazolopyridine congeners .

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